REACTION_CXSMILES
|
O[CH:2]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)[CH2:3][N:4]1[CH2:6][CH2:5]1.N1CC1.C1OC1C1C=CC=CC=1>>[CH2:3]=[CH:2][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.[NH:4]1[CH2:6][CH2:5]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC(CN1CC1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1C(C2=CC=CC=C2)O1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
obtained yield of no more than 48%
|
Type
|
CUSTOM
|
Details
|
so produced
|
Type
|
CUSTOM
|
Details
|
unless subjected to a separate purification process
|
Type
|
CUSTOM
|
Details
|
is unsuitable as a starting material for Reaction 1
|
Name
|
|
Type
|
product
|
Smiles
|
C=CC1=CC=CC=C1
|
Name
|
|
Type
|
product
|
Smiles
|
N1CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |